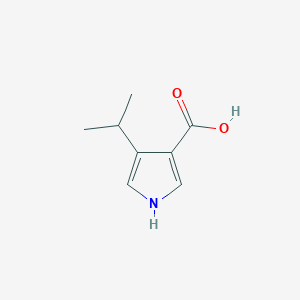

4-Isopropyl-1h-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-propan-2-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h3-5,9H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEFVFJIAIAKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch pyrrole synthesis remains a cornerstone for constructing substituted pyrroles. Adapted for 4-isopropyl-1H-pyrrole-3-carboxylic acid, this method employs tert-butyl acetoacetate, ammonia, and a 2-bromoketone bearing an isopropyl group (e.g., 2-bromo-4-isopropylacetophenone). The reaction proceeds via a cyclocondensation mechanism:

-

Nucleophilic attack : Ammonia reacts with the β-keto ester (tert-butyl acetoacetate) to form an enamine intermediate.

-

Halogen displacement : The enamine attacks the α-carbon of the 2-bromoketone, displacing bromide and forming a diketone intermediate.

-

Cyclization and aromatization : Intramolecular dehydration yields the pyrrole ring, with the isopropyl group regioselectively incorporated at the 4-position.

The tert-butyl ester at position 3 is subsequently saponified in situ using HBr generated during the reaction, eliminating the need for separate hydrolysis steps.

Optimization of Reaction Conditions

Continuous flow microreactors enhance reaction efficiency by improving heat transfer and mixing. Key parameters include:

Table 1: Substrate Scope and Yields for Hantzsch Synthesis

| 2-Bromoketone | Amine | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-bromo-4-isopropylacetophenone | NH₃ (gas) | 83 | 98.5 |

| 2-bromo-4-isopropylpropiophenone | NH₄OH | 78 | 97.2 |

Yields exceed 75% under optimized conditions, with purity >97% after recrystallization.

Saponification and Workup Procedures

The HBr byproduct catalyzes ester hydrolysis at 60°C, converting tert-butyl esters to carboxylic acids without external reagents. Post-reaction, the mixture is neutralized with NaOH, and the product is isolated via extraction (ethyl acetate/water) and crystallized from methanol.

Chemoenzymatic Synthesis from Biomass-Derived Substrates

Enzymatic Production of 3,4-Dihydroxyketones

D-Glucarate, derived from glucose, is enzymatically dehydrated to 3,4-dihydroxyketones using glucarate dehydratase. This step achieves >90% conversion under mild conditions (pH 7.0, 30°C).

Cyclocondensation with Amines

The dihydroxyketone reacts with primary amines in aqueous media at 70°C to form pyrrole derivatives. While this method primarily yields N-substituted pyrrole-2-carboxylic acids, theoretical adjustments to the dihydroxyketone’s structure could shift carboxylation to position 3.

Table 2: Chemoenzymatic Synthesis Performance

| Amine | Yield (%) | Carboxylic Acid Position |

|---|---|---|

| Isopropylamine | 18 | 2 |

| Ammonium chloride | 20 | 2,5-dicarboxylic |

Current limitations include low yields (≤20%) and incompatible regioselectivity for 3-carboxylic acids.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

-

Hantzsch method : Superior yields (75–83%) and scalability via continuous flow systems, but relies on petrochemical precursors.

-

Chemoenzymatic route : Sustainable but low-yielding and regiochemically inflexible.

Table 3: Method Comparison

| Parameter | Hantzsch Synthesis | Chemoenzymatic Route |

|---|---|---|

| Yield (%) | 75–83 | 18–20 |

| Steps | 1 | 2 (enzyme + chemical) |

| Regioselectivity | High (4-position) | Low (2-position) |

| Sustainability | Moderate | High |

Industrial-Scale Production Considerations

Continuous flow reactors dominate industrial applications due to:

Scientific Research Applications

Chemical Synthesis and Applications

4-Isopropyl-1H-pyrrole-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique pyrrole structure allows for various chemical modifications, enabling the development of more complex compounds.

Synthetic Routes

The synthesis of this compound can be achieved through multiple methods:

- Condensation Reactions : Typically involve the reaction of isopropylamine with pyrrole derivatives.

- Functional Group Transformations : The carboxylic acid group can be introduced via oxidation of corresponding alcohols or aldehydes.

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has shown efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | Candida albicans | 12 |

| Escherichia coli | 14 | Saccharomyces cerevisiae | 10 | |

| Pseudomonas aeruginosa | 13 | Aspergillus niger | 11 |

The presence of the heterocyclic ring enhances interaction with microbial targets, contributing to its antimicrobial properties.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| A375 | 3.5 |

| HCT116 | 4.2 |

The anticancer mechanism may involve the inhibition of specific kinases or enzymes related to cell cycle regulation and apoptosis.

Case Studies

Several documented studies illustrate the efficacy of this compound in biological applications:

Study on Antimicrobial Efficacy

A study synthesized various pyrrole derivatives, including the target compound, and tested their antimicrobial properties against a range of pathogens. Results indicated enhanced antibacterial activity due to trifluoromethyl substitutions compared to non-fluorinated counterparts.

Anticancer Screening

Another study evaluated the anticancer potential of pyrrole derivatives against multiple cancer cell lines. The findings revealed significant reductions in cell viability at low micromolar concentrations, suggesting promising leads for further drug development.

Industrial Applications

Beyond its biological applications, this compound is also utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The propan-2-yl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-isopropyl-1H-pyrrole-3-carboxylic acid and related heterocyclic carboxylic acids:

*Note: CAS 138786-86-4 corresponds to the pyrazole derivative in .

Key Observations:

- Heterocycle Type: Pyrrole (one nitrogen) vs. pyrazole (two adjacent nitrogens) vs. pyrimidine (two non-adjacent nitrogens). Electron density and aromatic stability vary: pyrroles are electron-rich, pyrazoles moderately electron-deficient, and pyrimidines highly electron-deficient .

- Nitro Groups: Strong electron-withdrawing effects (e.g., in 5-isopropyl-4-nitro-pyrazole-3-carboxylic acid) increase acidity of the carboxylic acid compared to alkyl-substituted analogs . Ester vs. Carboxylic Acid: Methyl esters (e.g., 400877-57-8) exhibit lower acidity and higher lipophilicity than free carboxylic acids .

Physicochemical and Reactivity Comparisons

Acidity

- Pyrrole-derived carboxylic acids are generally less acidic than pyrazole or pyrimidine analogs due to the electron-donating nature of the pyrrole ring. For example, the nitro group in 141721-97-3 (pyrazole derivative) likely lowers the pKa of its carboxylic acid compared to this compound .

- Pyrimidine-based acids (e.g., 89581-58-8) may exhibit even higher acidity due to the electron-deficient aromatic system .

Solubility and Stability

- Hydrophobicity : Isopropyl and methyl groups (e.g., 138786-86-4) reduce water solubility compared to nitro-substituted analogs.

- Steric Effects : Bulky substituents (e.g., isopropyl at position 4 in pyrrole) may hinder crystallization or intermolecular interactions.

Biological Activity

4-Isopropyl-1H-pyrrole-3-carboxylic acid (C8H11NO2) is a pyrrole derivative that has garnered attention for its potential biological activities. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, with an isopropyl group at the 1-position and a carboxylic acid group at the 3-position. This unique structure influences its reactivity and biological interactions, making it a subject of interest in pharmaceutical research.

The synthesis of this compound can be achieved through various methods, including cyclization reactions and functional group modifications. Its molecular formula is C8H11NO2, and it has been characterized by techniques such as NMR and mass spectrometry. The presence of the isopropyl group significantly affects its chemical reactivity compared to other pyrrole derivatives, such as pyrrole-3-carboxylic acid, which lacks this substituent .

Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that it could modulate biological processes related to inflammation, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Various derivatives of pyrrole compounds, including those similar to this compound, have exhibited significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain pyrrole derivatives possess good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal efficacy against Candida albicans .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial against S. aureus | 12.5 |

| Derivative A | Antifungal against C. albicans | 10 |

| Derivative B | Antimicrobial against E. coli | 5 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its interaction with cyclooxygenase (COX) enzymes. Inhibitors of COX are valuable in treating inflammatory conditions, and compounds similar to this pyrrole derivative have shown effectiveness in reducing inflammation markers in vitro .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that some pyrrole derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on non-cancerous cardiac cells . This selectivity suggests potential for developing targeted cancer therapies based on the structural features of pyrrole derivatives.

Case Studies

Recent research has highlighted various applications of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that synthesized derivatives showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Inflammation Modulation : In vitro assays indicated that the compound could reduce levels of pro-inflammatory cytokines, suggesting its use in inflammatory disease management.

- Cancer Cell Targeting : Compounds derived from this structure were tested for their ability to induce apoptosis in specific cancer cell lines, showing promise for further development as anticancer agents.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes nucleophilic acyl substitution under standard conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux | Methyl 4-isopropyl-1H-pyrrole-3-carboxylate | 85 | |

| Amide Formation | Thionyl chloride, then NH<sub>3</sub> gas | 4-Isopropyl-1H-pyrrole-3-carboxamide | 72 |

Mechanistic Notes :

-

Esterification proceeds via acid-catalyzed activation of the carboxylic acid to form an acylium intermediate, followed by alcohol nucleophilic attack.

-

Amide formation requires prior conversion to the acyl chloride intermediate for efficient reactivity with ammonia.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring facilitates electrophilic substitution, with regioselectivity influenced by the isopropyl group:

Regioselectivity Analysis :

-

The isopropyl group at the 4-position exerts a steric and electronic directing effect, favoring substitution at the 2- and 5-positions due to reduced steric hindrance and resonance stabilization .

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation:

| Conditions | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline (solvent), Cu powder | 220 | 4-Isopropyl-1H-pyrrole | 91 | |

| H<sub>2</sub>SO<sub>4</sub> (conc.), Δ | 150 | 4-Isopropyl-1H-pyrrole | 78 |

Mechanism :

-

Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the aromaticity of the pyrrole ring .

Oxidation of the Isopropyl Group

Reduction of the Carboxylic Acid

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux | 4-Isopropyl-1H-pyrrole-3-methanol | 68 |

Condensation Reactions

The compound participates in cyclocondensation to form heterocyclic systems:

Metal-Complexation Behavior

The pyrrole nitrogen and carboxylic acid group enable coordination with transition metals:

Key Research Findings

-

Steric Effects : The 4-isopropyl group significantly reduces reactivity at the adjacent 3- and 5-positions in electrophilic substitutions, favoring meta-like substitution patterns .

-

Acid Stability : The compound exhibits exceptional stability under strongly acidic conditions (pH < 2) due to resonance stabilization of the protonated pyrrole ring .

-

Biological Relevance : Derivatives synthesized via amidation or esterification show enhanced bioavailability compared to the parent acid, with logP values increasing from 1.2 to 3.8 for methyl esters.

Q & A

Basic Research Question

- Storage : Lyophilized powder should be stored at -20°C in airtight containers with desiccants to prevent hydrolysis.

- Stability in solution : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers (pH >7) to prevent decarboxylation. Stability studies for analogs show <5% degradation over 72 hours at 4°C .

What strategies improve the regioselectivity of functional group modifications on the pyrrole ring during derivative synthesis?

Advanced Research Question

Regioselectivity is influenced by electronic and steric effects:

- Electron-withdrawing groups (e.g., -COOH at C3) direct electrophilic substitution to C5.

- Protecting groups : Use tert-butyl esters to block C3-carboxylic acid during C4-isopropylation.

- Catalytic systems : Pd(OAc)2 with PPh3 enhances cross-coupling at less hindered positions, as seen in similar pyrrole derivatives . Kinetic studies (e.g., time-resolved NMR) can optimize reaction timelines to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.